What are the physical and chemical properties of diethyl malonate?
What are the physical and chemical properties of diethyl malonate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl malonate, also known by the systematic IUPAC name diethyl propanedioate and often abbreviated as DEM, is a fundamental reagent in organic synthesis.[1][2] It is the diethyl ester of malonic acid and is prized for the reactivity of its central methylene group.[1] The protons on this carbon are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating a wide range of chemical transformations.[3][4] This property makes it a cornerstone in the synthesis of a diverse array of compounds, including pharmaceuticals like barbiturates and vitamins B1 and B6, as well as fragrances and other specialty chemicals.[1][5] Naturally occurring in fruits such as grapes and strawberries, it is a colorless liquid with a characteristic apple-like odor.[1][5]
This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of diethyl malonate, along with key experimental protocols and mechanistic insights relevant to its application in research and development.
Physical and Chemical Properties
The physical and chemical characteristics of diethyl malonate are well-documented, providing a solid foundation for its use in various experimental settings.
Table 1: Physical Properties of Diethyl Malonate
| Property | Value | Reference |
| CAS Number | 105-53-3 | [1][2][6] |
| Molecular Formula | C₇H₁₂O₄ | [2][6] |
| Molecular Weight | 160.17 g/mol | [7][8] |
| Appearance | Colorless liquid | [1][8][9] |
| Odor | Apple-like, sweet, fruity | [1][5][8][10] |
| Melting Point | -50 °C | [1] |
| Boiling Point | 199 °C at 1013 hPa | [1] |
| Density | 1.055 g/mL at 25 °C | [5][7] |
| Refractive Index (n²⁰/D) | 1.413 | [5][7] |
| Solubility in Water | 20.8 g/L at 20 °C | [8] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform, and benzene | [5] |
| Vapor Pressure | 1.3 hPa at 40 °C | |
| Flash Point | 90 °C (closed cup) | |
| Autoignition Temperature | 435 °C |
Table 2: Chemical and Safety Information
| Property | Value | Reference |
| IUPAC Name | Diethyl propanedioate | [1][2][8] |
| Synonyms | DEM, Ethyl malonate, Malonic ester | [1][2] |
| Acidity (pKa of α-H) | ~13 | |
| Hazard Statements | H319: Causes serious eye irritation | [6] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [6] |
| Stability | Stable under normal conditions | [3][9] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, reducing agents | [5][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of diethyl malonate.
Table 3: Spectroscopic Data for Diethyl Malonate
| Spectroscopy | Key Peaks and Assignments | Reference |
| ¹H NMR | δ (ppm): 1.27 (t, 6H, -CH₃), 3.34 (s, 2H, -CH₂-), 4.19 (q, 4H, -OCH₂-) | [11] |
| IR (Infrared) | ν (cm⁻¹): ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1150 (C-O stretch) | [2][12] |
| Mass Spectrometry (EI) | m/z: 160 (M⁺), 115, 88, 60, 43 | [2][13] |
Key Chemical Reactions and Mechanisms
The synthetic utility of diethyl malonate stems from the acidity of its α-protons, enabling the formation of a stable enolate which acts as a potent nucleophile.
Malonic Ester Synthesis
One of the most prominent applications of diethyl malonate is in the malonic ester synthesis, a versatile method for preparing substituted acetic acids. The general workflow involves:
-
Deprotonation: Reaction with a suitable base (e.g., sodium ethoxide) to form the diethyl malonate enolate.
-
Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide. This step can be repeated to introduce a second alkyl group.
-
Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating results in the loss of carbon dioxide to yield the final carboxylic acid product.
Caption: Workflow of the Malonic Ester Synthesis.
Knoevenagel Condensation
Diethyl malonate readily participates in Knoevenagel condensations with aldehydes and ketones. This reaction, typically catalyzed by a weak base such as an amine, involves the formation of a new carbon-carbon double bond.
Caption: Generalized Knoevenagel Condensation Pathway.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount in scientific research. Below are representative protocols for key reactions involving diethyl malonate.
Protocol 1: Synthesis of Diethyl n-Butylmalonate (Malonic Ester Synthesis)
Objective: To synthesize diethyl n-butylmalonate via alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
n-Butyl bromide
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Enolate Formation: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring.
-
Alkylation: n-Butyl bromide is then added dropwise to the reaction mixture. The mixture is heated to reflux for 2-3 hours to ensure complete reaction.
-
Workup: After cooling, the reaction mixture is poured into water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure diethyl n-butylmalonate.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Protocol 2: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
Objective: To synthesize diethyl 2-benzylidenemalonate.
Materials:
-
Diethyl malonate
-
Benzaldehyde
-
Piperidine (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzaldehyde, diethyl malonate, and a catalytic amount of piperidine in toluene.
-
Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.
-
Workup: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization or column chromatography to afford pure diethyl 2-benzylidenemalonate.
Characterization: The product's identity and purity are confirmed using melting point determination, and spectroscopic methods (¹H NMR, IR).
Conclusion
Diethyl malonate remains an indispensable tool in the arsenal of the synthetic chemist. Its unique chemical properties, particularly the acidity of the methylene protons, allow for a vast range of applications in the construction of complex molecular architectures. A thorough understanding of its physical properties, reactivity, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research, development, and manufacturing.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Diethyl malonate [webbook.nist.gov]
- 3. manavchem.com [manavchem.com]
- 4. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 5. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Diethyl malonate ReagentPlus , 99 105-53-3 [sigmaaldrich.com]
- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. parchem.com [parchem.com]
- 11. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
- 12. Diethyl malonate [webbook.nist.gov]
- 13. mdpi.com [mdpi.com]
